![molecular formula C11H5ClF3N3 B15223760 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline typically involves the cyclization of quinoxaline derivatives. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of a suitable catalyst . Another approach involves the decarboxylative cyclization of α-amino acids and 2-methyl quinolines under metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions: 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazoquinoxaline core.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazoquinoxaline derivatives.
Substitution: Substituted imidazoquinoxaline derivatives with various functional groups.
科学的研究の応用
4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against melanoma and leukemia.
Industry: Utilized in the development of organic semiconductors and electroluminescent materials.
作用機序
The mechanism of action of 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets disrupts normal cellular functions, leading to its biological effects.
類似化合物との比較
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms in the ring system.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness: 4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
特性
分子式 |
C11H5ClF3N3 |
|---|---|
分子量 |
271.62 g/mol |
IUPAC名 |
4-chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H5ClF3N3/c12-10-9-4-16-5-18(9)8-2-1-6(11(13,14)15)3-7(8)17-10/h1-5H |
InChIキー |
DTEIFTVXRCDYHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C3=CN=CN23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



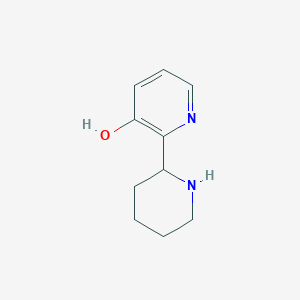


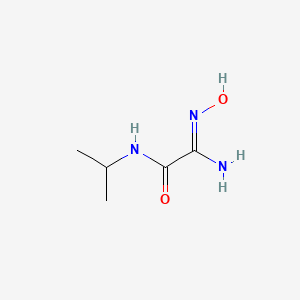
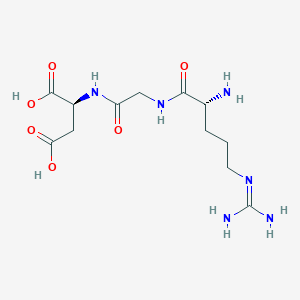
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
![(5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)


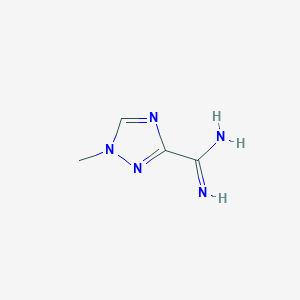
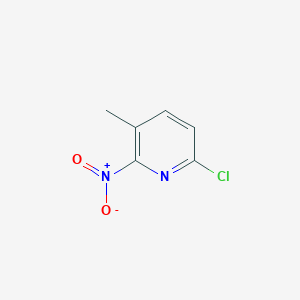

![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
